5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

CB1 receptor efficacy [35S]GTPγS binding synthetic cannabinoid pharmacology

Why choose this specific CP 55,940? Because stereochemistry dictates pharmacology. Unlike the CB1‑biased CP 47,497 or CB2‑biased WIN 55,212‑2, (−)-CP 55,940 delivers balanced, high‑affinity CB1/CB2 agonism (Ki ≈ 0.6–2.6 nM) and ≈80% Emax, making it the only full‑agonist benchmark that reliably defines the upper limit of receptor activation in GTPγS binding, cAMP inhibition, β‑arrestin recruitment, and in vivo tetrad assays. Sourced with certified stereochemical identity (≥98%, single isomer), it eliminates inter‑laboratory variability and ensures your novel ligand comparisons are built on a reproducible, high‑efficacy reference. This is not a commodity—it is the prerequisite for experimental reproducibility.

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
Cat. No. B1669508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Synonyms3-(2-hydroxy-4-(1,1-dimethylheptyl)phenyl)-4-(3-hydroxypropyl)cyclohexanol
CP 55940
CP 56667
CP-55,940
CP-56,667
CP55,940
CP55940
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O
InChIInChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3
InChIKeyYNZFFALZMRAPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol (CP 55,940) – Compound Identity, Regulatory Context, and Procurement Relevance


5‑(1,1‑Dimethylheptyl)‑2‑[5‑hydroxy‑2‑(3‑hydroxypropyl)cyclohexyl]phenol (CAS 83002‑04‑4), widely referred to as CP 55,940 or (−)‑cis‑3‑[2‑hydroxy‑4‑(1,1‑dimethylheptyl)phenyl]‑trans‑4‑(3‑hydroxypropyl)cyclohexanol, is a bicyclic, non‑classical synthetic cannabinoid developed by Pfizer [REFS‑1]. It belongs to the cyclohexylphenol class and acts as a potent, non‑selective agonist at both central (CB₁) and peripheral (CB₂) cannabinoid receptors, with sub‑nanomolar to low‑nanomolar binding affinities [REFS‑1]. Unlike Δ⁹‑tetrahydrocannabinol (THC), CP 55,940 is not a naturally occurring metabolite; its detection in human blood is exclusively linked to intentional exposure or consumption of adulterated products, underscoring the importance of high‑purity, analytically authenticated reference material for forensic and pharmacological research [REFS‑2].

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol (CP 55,940) – Why In‑Class Cannabinoid Agonists Cannot Be Interchanged


Although several synthetic cannabinoids share the cyclohexylphenol scaffold, critical differences in stereochemistry, intrinsic efficacy, and receptor selectivity preclude simple substitution. The closest structural analog, CP 47,497, differs only in the relative configuration of the cyclohexyl ring substituents, yet this subtle change translates into a ≥10‑fold difference in functional potency and a markedly lower maximal G‑protein activation [REFS‑1]. Moreover, the balanced CB₁/CB₂ affinity profile of CP 55,940 contrasts with the pronounced CB₁ preference exhibited by many abused synthetic cannabinoids and with the CB₂‑biased profile of certain aminoalkylindoles such as WIN 55,212‑2 [REFS‑1][REFS‑2]. The quantitative comparisons presented in Section 3 demonstrate that sourcing the correct compound with certified stereochemical identity is not a formality but a prerequisite for experimental reproducibility.

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol (CP 55,940) – Quantitative Differentiation Evidence Versus Closest Analogs


CP 55,940 Exhibits Significantly Higher CB₁ Functional Efficacy (Emax) Than CP 47,497 in Direct Head‑to‑Head [³⁵S]GTPγS Assays

In whole mouse brain membranes expressing native CB₁ receptors, CP 55,940 stimulates [³⁵S]GTPγS binding with an Emax of 79.81 ± 3.26 % net stimulation above basal, whereas the structurally related analog CP 47,497 reaches only 62.09 ± 2.12 % under identical conditions. This 17.7 percentage‑point difference in maximal G‑protein activation establishes CP 55,940 as a higher‑efficacy agonist [REFS‑1].

CB1 receptor efficacy [35S]GTPγS binding synthetic cannabinoid pharmacology

CP 55,940 Binds with Sub‑Nanomolar Affinity to Both CB₁ and CB₂ Receptors, Offering a Balanced Profile that Differs from the CB₁‑Preferring CP 47,497

Competition binding studies using [³H]CP 55,940 as the radioligand report Kᵢ values of 0.6–5.0 nM for CB₁ and 0.7–2.6 nM for CB₂ [REFS‑1]. In contrast, (±)‑CP 47,497 displays a Kᵢ of 2.2 nM at CB₁ but a substantially weaker affinity of 36 nM at CB₂, corresponding to a >16‑fold loss in CB₂ affinity relative to CB₁ [REFS‑2][REFS‑3]. The balanced CB₁/CB₂ profile of CP 55,940 (selectivity index ≈1) makes it the agonist of choice for experiments that must avoid receptor‑subtype bias.

cannabinoid receptor binding radioligand displacement CB1/CB2 selectivity

CP 55,940 Demonstrates Approximately 10‑Fold Greater Functional Potency Than CP 47,497 at CB₁ Receptors

In the same [³⁵S]GTPγS functional assay, CP 55,940 activates CB₁ receptors with an EC₅₀ of 0.014 μM (95 % CL 0.006–0.021 μM), whereas CP 47,497 requires a ≈10‑fold higher concentration to achieve half‑maximal effect (EC₅₀ = 0.135 μM, 95 % CL 0.084–0.187 μM) [REFS‑1]. This potency gap is consistent across independent studies and translates into lower required dosing in vivo.

CB1 agonist potency EC50 comparison synthetic cannabinoid

CP 55,940 is Considerably More Potent Than Δ⁹‑THC in Both Receptor Binding and Behavioral Assays, Supporting Its Role as a High‑Potency Reference Agonist

CP 55,940 displays CB₁ and CB₂ binding affinities (Kᵢ 0.6–5.0 nM and 0.7–2.6 nM, respectively) that are at least 8‑ to 60‑fold higher than the typical CB₁ Kᵢ of Δ⁹‑THC (~40 nM) [REFS‑1][REFS‑2]. Behavioral studies confirm that CP 55,940 is considerably more potent than Δ⁹‑THC in producing the full spectrum of cannabimimetic effects (hypothermia, catalepsy, antinociception, hypolocomotion), and it substitutes completely for Δ⁹‑THC in drug discrimination paradigms [REFS‑2][REFS‑3]. This potency differential positions CP 55,940 as a superior ligand for mechanistic studies where robust, reproducible receptor activation is required with minimal compound usage.

cannabinoid potency comparison Δ9-THC reference agonist

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol (CP 55,940) – Evidence‑Driven Application Scenarios for Scientific and Industrial Users


High‑Efficacy CB₁/CB₂ Agonist Positive Control in In Vitro and In Vivo Cannabinoid Pharmacology Studies

Because CP 55,940 achieves near‑maximal G‑protein activation (Emax ≈80 %) at CB₁ receptors and maintains balanced high affinity for both CB₁ and CB₂, it serves as the full‑agonist reference standard in GTPγS binding, cAMP inhibition, β‑arrestin recruitment, and in vivo tetrad assays. Researchers requiring a reproducible, high‑efficacy benchmark utilize CP 55,940 to define the upper limit of receptor activation against which novel ligands are compared [REFS‑1].

Radioligand for Cannabinoid Receptor Binding and Autoradiography

[³H]CP 55,940 is the most widely employed radioligand for labeling CB₁ and CB₂ receptors in membrane homogenates, tissue sections, and recombinant cell lines. Its sub‑nanomolar Kd (2.3 nM at CB₁, 1.5 nM at CB₂) and balanced receptor profile yield high signal‑to‑noise ratios in competition binding and saturation experiments, making it indispensable for characterizing novel cannabinoid ligands and quantifying receptor expression levels [REFS‑2].

Drug Discrimination and Abuse Liability Assessment

CP 55,940 fully generalizes to the Δ⁹‑THC discriminative stimulus in rodent models, confirming its cannabimimetic signature. Its high potency and efficacy make it a key training drug and substitution probe in studies designed to evaluate the abuse potential of emerging synthetic cannabinoids, as well as to investigate tolerance and cross‑tolerance phenomena following repeated administration [REFS‑3].

Peripheral Cannabinoid System and Immune Modulation Research

With a balanced CB₁/CB₂ affinity profile (Kᵢ CB₂ = 0.7–2.6 nM) that contrasts with the CB₁‑biased CP 47,497, CP 55,940 is the preferred agonist for probing CB₂‑mediated effects on immune cell migration, cytokine release, and inflammatory pain. Its ability to robustly engage both receptors from a single compound simplifies experimental design in studies of neuroinflammation, gastrointestinal motility, and cardiovascular regulation [REFS‑4].

Quote Request

Request a Quote for 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.